Physical Property Differentiation: LogP, Boiling Point, and Density Comparison with 3-(Boc-amino)-1-propanol and N-Boc-ethanolamine
3-(Boc-amino)-2,2-dimethyl-1-propanol exhibits a calculated LogP of 1.92050, which is approximately 0.6–1.2 units higher than that of the unmethylated analog 3-(Boc-amino)-1-propanol (LogP 0.70–1.2844) and about 1.0 unit higher than N-Boc-ethanolamine (LogP 0.8943) . The boiling point of the target compound is 311 °C at 760 mmHg, compared with 293 °C for 3-(Boc-amino)-1-propanol and 267 °C for N-Boc-ethanolamine . Density is 0.998 g/cm³ for the gem-dimethyl compound versus 1.025 g/cm³ for 3-(Boc-amino)-1-propanol and 1.042 g/cm³ for N-Boc-ethanolamine .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.92050 |
| Comparator Or Baseline | 3-(Boc-amino)-1-propanol: 0.70–1.2844; N-Boc-ethanolamine: 0.8943 |
| Quantified Difference | ΔLogP = +0.6 to +1.2 vs. 3-(Boc-amino)-1-propanol; +1.0 vs. N-Boc-ethanolamine |
| Conditions | Calculated LogP from vendor and database entries |
Why This Matters
Higher LogP indicates greater lipophilicity, which directly influences solubility in organic solvents, membrane permeability in biological assays, and chromatographic retention time, all critical parameters for synthetic planning and bioactivity optimization.
